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Rhynchophorol.

Cat. No.: B13649007
M. Wt: 128.21 g/mol
InChI Key: RQAFKZOPSRTJDU-SNAWJCMRSA-N
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Description

Foundational Context of Rhynchophorol as an Aggregation Pheromone

Rhynchophorol, chemically identified as (2E)-6-methyl-2-hepten-4-ol, is the primary component of the aggregation pheromone of the American palm weevil (Rhynchophorus palmarum). nih.govscispace.com Unlike sex pheromones, which typically attract one sex, aggregation pheromones draw both males and females to a specific location. In the case of R. palmarum, males release Rhynchophorol after detecting suitable host plants, a process stimulated by volatile compounds such as ethyl acetate (B1210297) emitted from wounded or fermenting palm tissue. nih.govcapes.gov.br

The effectiveness of Rhynchophorol is significantly enhanced by the presence of these host plant volatiles, a synergistic relationship that is critical for the weevil's foraging and reproductive success. nih.govresearchgate.net This synergy ensures that weevils aggregate on plants that can provide adequate resources for feeding and for the development of their larvae. The study of Rhynchophorol as an aggregation pheromone is fundamental to understanding the chemical ecology of palm weevils and has practical applications in the management of these significant agricultural pests. scispace.comscispace.com

Table 1: Key Characteristics of Rhynchophorol

Characteristic Description
Chemical Name (2E)-6-methyl-2-hepten-4-ol
Pheromone Type Aggregation Pheromone
Producing Sex Male
Primary Species Rhynchophorus palmarum (American palm weevil)
Biological Function Attracts both male and female weevils to a common resource for feeding and mating.
Synergists Host plant volatiles (e.g., ethyl acetate, ethanol)

Historical Trajectory of Rhynchophorol Discovery and Initial Investigations

The journey to identify Rhynchophorol began with observations of the aggregation behavior of the American palm weevil. Initial studies focused on collecting and analyzing the volatile compounds produced by male weevils. Researchers noted that males produced two specific compounds that were absent in females. nih.gov Through the use of advanced analytical techniques, including coupled gas chromatography-mass spectrometry (GC-MS) and gas chromatography-Fourier transform infrared spectrometry (GC-FTIR), the major male-produced volatile was identified as (2E)-6-methyl-2-hepten-4-ol. nih.gov

The trivial name "Rhynchophorol" was proposed for this newly discovered molecule. nih.gov Subsequent electrophysiological and behavioral bioassays, such as electroantennography (EAG) and olfactometer tests, confirmed that Rhynchophorol was the essential component of the aggregation pheromone, eliciting a strong response in R. palmarum. nih.govscispace.com Further research delved into the chirality of Rhynchophorol, revealing that the naturally produced pheromone is the (S)-enantiomer, which is also the most biologically active form. ucr.ac.cr These foundational investigations laid the groundwork for the synthesis of Rhynchophorol and its use in pheromone-based trapping systems for pest management. scispace.compherobase.com

Positioning Rhynchophorol within the Broader Field of Insect Chemical Communication Research

Rhynchophorol is a member of a class of methyl-branched secondary alcohols that are commonly used as aggregation pheromones by palm weevils in the subfamily Rhynchophorinae. researchgate.netscispace.comflvc.org This positions its study within a broader context of understanding the evolution and diversity of chemical signaling in this group of insects. Other notable pheromones in this family include Ferrugineol, the major aggregation pheromone for several other Rhynchophorus species, and Cruentol, the pheromone for the palmetto weevil, Rhynchophorus cruentatus. researchgate.netscispace.comflvc.org

The research on Rhynchophorol contributes significantly to the understanding of synergistic interactions between insect-produced pheromones and host plant kairomones. nih.govresearchgate.net This phenomenon, where the attractiveness of the pheromone is greatly amplified by plant volatiles, is a common theme in the chemical ecology of many herbivorous insects. The elucidation of the Rhynchophorol system has provided a valuable model for studying the sensory ecology and orientation behavior of insects in response to complex chemical landscapes. Furthermore, the successful application of synthetic Rhynchophorol in pest management programs highlights the practical importance of fundamental research in insect chemical communication. scispace.comscispace.com

Table 2: Comparison of Palm Weevil Aggregation Pheromones

Pheromone Chemical Name Primary Weevil Species
Rhynchophorol (4S,2E)-6-methyl-2-hepten-4-ol Rhynchophorus palmarum
Ferrugineol (4S,5S)-4-methyl-5-nonanol Rhynchophorus ferrugineus, Rhynchophorus vulneratus
Cruentol (5S,4S)-5-methyl-4-octanol Rhynchophorus cruentatus
Phoenicol (3S,4S)-3-methyl-4-octanol Rhynchophorus phoenicis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B13649007 Rhynchophorol.

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E)-6-methylhept-2-en-4-ol

InChI

InChI=1S/C8H16O/c1-4-5-8(9)6-7(2)3/h4-5,7-9H,6H2,1-3H3/b5-4+

InChI Key

RQAFKZOPSRTJDU-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C(CC(C)C)O

Canonical SMILES

CC=CC(CC(C)C)O

Origin of Product

United States

Ii. Advanced Structural Characterization and Stereochemical Elucidation of Rhynchophorol

Spectroscopic Methodologies for Definitive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For Rhynchophorol, both ¹H and ¹³C NMR have been instrumental in confirming its structure as (E)-6-methyl-2-hepten-4-ol. nist.gov

¹H NMR spectroscopy reveals the chemical environment and connectivity of hydrogen atoms. The spectrum of Rhynchophorol exhibits characteristic signals that correspond to the different types of protons present in the molecule. For instance, the protons of the methyl groups attached to the isopropyl moiety and the methyl group adjacent to the double bond show distinct chemical shifts and splitting patterns. The olefinic protons on the carbon-carbon double bond and the proton on the carbon bearing the hydroxyl group also provide key diagnostic signals.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in Rhynchophorol gives rise to a distinct signal, and the chemical shifts of these signals are indicative of their bonding environment (e.g., sp³, sp², C-O). nist.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for (E)-6-Methyl-2-hepten-4-ol nist.gov

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
11.70d8.117.60
25.65dq8.1, 16.2126.44
35.44dd8.1, 16.2137.76
44.08q-71.33
51.44m-46.94
61.36m-24.57
70.91d6.622.25, 22.92
OH1.90br s--

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of Rhynchophorol displays key absorption bands that confirm the presence of its defining functional groups: a hydroxyl (-OH) group and a carbon-carbon double bond (C=C).

A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. The broadness of this peak is due to hydrogen bonding. The C-O stretching vibration of the secondary alcohol is expected to appear in the range of 1125-1000 cm⁻¹. mdpi.com The presence of a trans (E) carbon-carbon double bond is indicated by a C=C stretching vibration around 1670-1665 cm⁻¹ and a strong C-H out-of-plane bending vibration in the region of 980-960 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Bands for Rhynchophorol

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3600 (broad)
Alkene (C=C)C=C Stretch~1670 - 1665
=C-H Bend (out-of-plane)~980 - 960
Alcohol (C-O)C-O Stretch~1125 - 1000
Alkane (C-H)C-H Stretch~2960 - 2850

Mass spectrometry (MS) is a technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In the mass spectrum of Rhynchophorol, the molecular ion peak (M⁺) would confirm its molecular weight of 128.21 g/mol . acdlabs.com

Electron ionization (EI) mass spectrometry of Rhynchophorol leads to the formation of characteristic fragment ions. The fragmentation pattern provides valuable clues about the molecule's structure. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at m/z 110. Cleavage of the carbon-carbon bond adjacent to the oxygen atom (α-cleavage) is also a prominent fragmentation route.

Table 3: Major Fragment Ions in the Mass Spectrum of Rhynchophorol researchgate.net

m/z (mass-to-charge ratio)Proposed Fragment Structure/Identity
128[C₈H₁₆O]⁺ (Molecular Ion)
113[M - CH₃]⁺
110[M - H₂O]⁺
85[M - C₃H₇]⁺
71[C₄H₇O]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Investigations into Rhynchophorol Chirality and Stereoisomeric Forms

Rhynchophorol possesses a chiral center at the carbon atom bearing the hydroxyl group (C-4), meaning it can exist as two non-superimposable mirror images called enantiomers.

The separation and analysis of the enantiomers of Rhynchophorol are crucial as they can exhibit different biological activities. Chiral gas chromatography (GC) is the primary technique used for this purpose. gcms.czchemicalbook.com This method utilizes a chiral stationary phase (CSP) within the GC column. The two enantiomers of Rhynchophorol interact differently with the CSP, leading to different retention times and thus their separation. This allows for the determination of the enantiomeric composition of a sample, such as the naturally produced pheromone or a synthetic mixture.

The absolute configuration of the naturally occurring Rhynchophorol has been determined to be (S). Current time information in Bangalore, IN. This was established through the synthesis of both the (R)- and (S)-enantiomers and a comparison of their properties and biological activities with the natural pheromone. researchgate.net Such stereospecific synthesis often involves the use of chiral starting materials or chiral catalysts to control the three-dimensional arrangement of atoms in the final product. Field experiments have shown that while the (S)-enantiomer is the active aggregation pheromone, the (R)-enantiomer does not exhibit inhibitory activity. Current time information in Bangalore, IN.

Analytical Approaches for Purity and Enantiomeric Excess Assessment

The determination of chemical purity and the quantification of the relative amounts of stereoisomers are critical steps in the chemical analysis of pheromones like Rhynchophorol. These analyses ensure the quality and efficacy of synthetic pheromone lures used in trapping and monitoring programs for the American palm weevil, Rhynchophorus palmarum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as Rhynchophorol. medistri.swiss This powerful analytical tool combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. medistri.swiss

In a typical GC-MS analysis of Rhynchophorol, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a capillary column. nih.gov The separation of components within the mixture is achieved based on their differential partitioning between the mobile gas phase and the stationary phase coating the inside of the column. medistri.swiss For Rhynchophorol analysis, a common column choice is an ELITE-5MS capillary column. nih.gov

The operational conditions of the GC system are optimized to achieve efficient separation. For instance, a typical temperature program might involve an initial oven temperature of 50°C for 3 minutes, followed by a ramp of 10°C per minute up to 200°C, which is then held for 1 minute. nih.gov The injector temperature is often set around 150°C. nih.gov

As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact, causing them to fragment in a reproducible manner. The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. medistri.swiss This mass spectrum serves as a chemical fingerprint, allowing for the definitive identification of Rhynchophorol and any potential impurities by comparing the obtained spectra with reference libraries. medistri.swiss

The purity of a Rhynchophorol standard is often reported to be greater than 99%. nih.gov The analysis can also reveal the presence of degradation products, which would appear as new peaks in the chromatogram. nih.gov For example, in a study on the stability of Rhynchophorol in inorganic matrices, GC-MS analysis confirmed that no new peaks corresponding to degradation products were formed, indicating the stability of the pheromone. nih.gov

It is important to note that while standard GC columns can separate diastereomers, they are often unable to resolve enantiomers. scielo.brscielo.br To determine the enantiomeric excess of Rhynchophorol, chiral GC columns, such as those with cyclodextrin-based stationary phases, are necessary. scielo.brmit.edu

Quantitative Method Validation for Rhynchophorol Analysis

To ensure the reliability and accuracy of analytical data, the methods used for the quantification of Rhynchophorol must be rigorously validated. researchgate.netvalicare.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. cipac.org Key parameters evaluated during method validation for Rhynchophorol analysis include linearity, specificity, precision, accuracy (recovery), and the limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net

A study validating an analytical method for Rhynchophorol quantification reported the following key findings:

Linearity: The method demonstrated good linearity over a concentration range of 0.86 to 43 mg mL⁻¹, with a coefficient of determination (R²) of 0.9978. researchgate.net This indicates a strong proportional relationship between the concentration of Rhynchophorol and the instrumental response. cipac.org The resulting analytical curve was described by the equation y = 0.062x + 0.1249. researchgate.net

Specificity: The method was shown to be specific for Rhynchophorol, with no interference from other components in the matrix. nih.govcipac.org This was confirmed by the absence of new peaks in the chromatograms of samples. nih.gov

Precision: The precision of the method, expressed as the coefficient of variation (CV%), was less than 1.79%. researchgate.net This low value indicates a high degree of agreement between repeated measurements.

Accuracy (Recovery): The recovery of Rhynchophorol ranged from 84% to 105%, which is within the acceptable theoretical concentration range of 80% to 120%. researchgate.net In one experiment, it was possible to recover 89.05% of the Rhynchophorol from a matrix after 24 hours of adsorption and subsequent extraction. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD, the lowest concentration of analyte that can be reliably detected, was determined to be 0.2 mg mL⁻¹. researchgate.net The LOQ, the lowest concentration that can be quantified with acceptable precision and accuracy, was 0.3 mg mL⁻¹. researchgate.net These limits were established using the signal-to-noise ratio method, with ratios of 2:1 for DL and 10:1 for QL. nih.gov

These validation parameters confirm that the analytical method is adequate for the reliable identification and quantification of Rhynchophorol. nih.gov

Table of Compounds

Compound Name
Rhynchophorol
Helium

Interactive Data Tables

GC-MS Operational Parameters for Rhynchophorol Analysis

ParameterValueReference
Column ELITE-5MS capillary column nih.gov
Carrier Gas Helium nih.gov
Flow Rate 1 mL min⁻¹ nih.gov
Injector Temperature 150 °C nih.gov
Initial Oven Temperature 50 °C (held for 3 min) nih.gov
Temperature Ramp 10 °C min⁻¹ up to 200 °C nih.gov
Final Temperature 200 °C (held for 1 min) nih.gov

Validation Parameters for Quantitative Rhynchophorol Analysis

ParameterResultReference
Linearity (R²) 0.9978 researchgate.net
Concentration Range 0.86 - 43 mg mL⁻¹ nih.gov
Precision (CV%) < 1.79% researchgate.net
Recovery 84% - 105% researchgate.net
Limit of Detection (LOD) 0.2 mg mL⁻¹ researchgate.net
Limit of Quantification (LOQ) 0.3 mg mL⁻¹ researchgate.net

Iii. Biosynthetic Pathways and Metabolic Origins of Rhynchophorol

Proposed Biochemical Mechanisms of Rhynchophorol Production in Insect Systems

The synthesis of Rhynchophorol in the male American palm weevil, R. palmarum, is localized within a pair of specialized, symmetrical glands situated in the prothorax. unesp.brfrontiersin.orgresearchgate.net These glands, considered modified salivary glands, are exclusive to males and possess an alveolar structure arranged in a typical acinus pattern. unesp.brfrontiersin.orgresearchgate.net Ultrastructural studies of these glandular cells reveal features characteristic of non-proteinaceous substance production. The cytoplasm is rich in smooth endoplasmic reticulum and contains numerous mitochondria, indicating a high metabolic demand for energy-intensive biosynthetic processes. unesp.br

Unlike the well-documented fatty acid-derived pheromones common in many moth species, the branched structure of Rhynchophorol suggests a different metabolic origin. uni-bayreuth.de The production is not continuous; rather, it is initiated in response to specific external stimuli. The release of Rhynchophorol is triggered when the male weevil detects volatile compounds, particularly ethyl acetate (B1210297), emanating from fermenting host plant tissues. capes.gov.brcabidigitallibrary.orgentomoljournal.com This indicates a sophisticated mechanism where host plant cues directly stimulate the biochemical machinery responsible for pheromone production and subsequent release, which occurs through the mouth and feces. researchgate.net

Enzymatic Components and Reaction Steps in Biosynthetic Routes

The precise enzymatic components and the step-by-step biochemical reactions for Rhynchophorol biosynthesis have not yet been fully elucidated. However, based on the structure of the final compound—a branched, unsaturated alcohol—the pathway likely involves a series of modifications to common metabolic precursors. The structure suggests a possible mixed acetate-propanoate biosynthetic origin. uni-bayreuth.de

While the specific enzymes for R. palmarum are unknown, the broader study of insect pheromone biosynthesis provides a framework for the types of enzyme families that may be involved. The creation of branched chains and unsaturated bonds often involves key enzyme classes that are conserved across various insect orders.

Table 1: General Enzyme Families Implicated in Insect Pheromone Biosynthesis

Enzyme FamilyGeneral Function in Pheromone BiosynthesisPotential Role in Rhynchophorol Synthesis
Fatty Acid Synthases (FAS) Catalyze the formation of straight-chain fatty acids from acetyl-CoA and malonyl-CoA.Could provide the basic carbon backbone, potentially with modifications for branching.
Desaturases Introduce double bonds into fatty acyl chains at specific positions.Likely responsible for creating the double bond in the heptene (B3026448) structure of Rhynchophorol.
Fatty Acyl-CoA Reductases (FAR) Reduce fatty acyl-CoAs to their corresponding fatty alcohols.A reductase would be essential for the final step to produce the alcohol group in Rhynchophorol.
P450 Monooxygenases (CYP450) Involved in a wide range of oxidative reactions, including hydroxylation and epoxidation.Could be involved in hydroxylation steps or other modifications of the precursor molecule.

This table represents enzyme families generally involved in insect pheromone synthesis. Their specific roles in Rhynchophorol production are hypothesized and await experimental confirmation.

Genetic and Molecular Regulatory Elements Influencing Pheromone Biosynthesis

The genetic and molecular framework governing Rhynchophorol production is an emerging field of study. While comprehensive transcriptome and genome analyses have been conducted for the related Red Palm Weevil (Rhynchophorus ferrugineus), identifying numerous genes related to detoxification and chemoreception, the specific genes orchestrating Rhynchophorol synthesis in R. palmarum remain to be pinpointed. nih.gov Studies on R. palmarum have successfully identified a suite of genes related to detecting chemical signals, including odorant-binding proteins (OBPs), chemosensory proteins (CSPs), and various chemoreceptors, primarily through antennal transcriptome analysis. However, the genetic regulation within the prothoracic glands where synthesis occurs is less understood. frontiersin.org

Regulation of pheromone production in insects is typically under tight control, often influenced by hormones and external environmental cues. In many beetle species, Juvenile Hormone III (JH III) is known to regulate pheromone production. usp.brncsu.edu It is plausible that a similar hormonal mechanism influences the maturation of the biosynthetic machinery in R. palmarum.

A key regulatory element is the direct influence of host plant volatiles. The detection of ethyl acetate from a suitable host plant acts as a powerful trigger for pheromone release. cabidigitallibrary.orgentomoljournal.com This suggests a neuro-regulatory pathway where olfactory inputs are processed and transduced into signals that activate the biosynthetic and secretory processes within the prothoracic glands. This ensures that the aggregation pheromone is only released when a suitable food source and aggregation site is present, maximizing its ecological efficiency. cabidigitallibrary.orgresearchgate.net However, the specific transcription factors and signaling cascades that link odor detection to gene expression and enzyme activation in the pheromone glands are not yet known.

Iv. Synthetic Methodologies and Chemical Derivatization of Rhynchophorol

Total Chemical Synthesis Strategies for Rhynchophorol

The total synthesis of Rhynchophorol, chemically known as (E)-6-methyl-2-hepten-4-ol, has been approached through both racemic and enantioselective strategies. The choice of route often depends on the specific application, as field studies have shown that the racemic mixture can be effective for trapping purposes since the (R)-enantiomer does not inhibit the activity of the naturally active (S)-enantiomer. researchgate.netresearchgate.net

Racemic Synthetic Routes

The synthesis of racemic Rhynchophorol is often favored for its simplicity and cost-effectiveness. A common and straightforward method involves the use of a Grignard reaction. scielo.brresearchgate.netarkat-usa.org One documented procedure describes the reaction of isobutylmagnesium bromide with trans-crotonaldehyde. scielo.br This nucleophilic addition to the aldehyde carbonyl group, followed by an aqueous workup, yields the target secondary alcohol as a racemic mixture.

The reaction proceeds as follows: A Grignard reagent is prepared from isobutyl bromide and magnesium turnings in diethyl ether. This organometallic reagent is then added dropwise to a solution of trans-crotonaldehyde at a controlled temperature, typically 0 °C. After the reaction is complete, it is quenched with a saturated aqueous solution of ammonium (B1175870) chloride to produce racemic Rhynchophorol, which can be purified by distillation. scielo.br This method is efficient, with reported yields around 77%. scielo.br Similar Grignard-based approaches have been successfully employed for the synthesis of related weevil aggregation pheromones, such as 4-methyl-5-nonanol. researchgate.netarkat-usa.orgresearchgate.net

Enantioselective Synthetic Approaches (e.g., Asymmetric Synthesis)

The naturally occurring, biologically active form of Rhynchophorol is the (S)-enantiomer. researchgate.netscispace.com Consequently, significant research has been dedicated to developing enantioselective syntheses to produce this specific stereoisomer. These methods are crucial for fundamental studies on the relationship between stereochemistry and biological activity. tandfonline.com

One prominent enantioselective strategy involves biocatalysis. Researchers have successfully synthesized both the (R)- and (S)-enantiomers of Rhynchophorol using a lipase-mediated asymmetric hydrolysis. researchgate.net In this approach, the racemic acetylated or propionated precursor, (±)-6-methyl-2-heptyn-4-yl acetate (B1210297), is subjected to enzymatic hydrolysis. The lipase (B570770) selectively hydrolyzes one enantiomer of the ester, allowing for the separation of an optically active alcohol from the unreacted ester. The separated enantiomers of the alkynol precursor, (R)- and (S)-6-methyl-2-heptyn-4-ol, are then stereoselectively reduced to the corresponding (E)-alkenol, yielding the pure enantiomers of Rhynchophorol. researchgate.netacademictree.org

Other asymmetric approaches have been developed, often starting from chiral building blocks. For instance, the enantioselective synthesis of related pheromones like (4S,5S)-4-methyl-5-nonanol has been achieved starting from an optically active epoxide, demonstrating a powerful strategy for controlling stereochemistry. researchgate.net

Synthetic Approach Key Features Outcome References
Grignard ReactionReaction of isobutylmagnesium bromide with trans-crotonaldehyde.Racemic (±)-Rhynchophorol scielo.br
Lipase-Mediated HydrolysisAsymmetric hydrolysis of racemic 6-methyl-2-heptyn-4-yl acetate followed by reduction.Enantiomerically pure (S)- and (R)-Rhynchophorol researchgate.netacademictree.org

Creation and Characterization of Rhynchophorol Analogues and Structural Derivatives

The synthesis of analogues and structural derivatives of Rhynchophorol is important for structure-activity relationship (SAR) studies and for identifying pheromones of related species. Several key analogues have been synthesized and characterized.

4-Methyl-5-nonanol and 4-Methyl-5-nonanone (B104976): These compounds are aggregation pheromones for other species of palm weevils, such as Rhynchophorus ferrugineus. researchgate.netarkat-usa.org Their synthesis has been achieved through various routes, including Grignard reactions. For example, reacting 2-methylpentanal (B94375) with the Grignard reagent from 1-bromobutane (B133212) yields a diastereoisomeric mixture of 4-methyl-5-nonanol. arkat-usa.org The subsequent oxidation of this alcohol, for instance with Jones reagent, produces the corresponding ketone, 4-methyl-5-nonanone. researchgate.netarkat-usa.org Enantioselective syntheses of these analogues have also been developed, confirming the (4S,5S) configuration as the natural pheromone in several Rhynchophorus species. researchgate.net

Phosphonate (B1237965) Derivatives: For analytical purposes, particularly for determining enantiomeric excess via ³¹P-NMR spectroscopy, phosphonate derivatives of Rhynchophorol have been prepared. scielo.br This involves reacting the alcohol with phosphorus trichloride (B1173362) in the presence of pyridine. The resulting diastereomeric phosphonates can be distinguished by NMR, allowing for the quantification of the enantiomeric composition of the original alcohol sample. scielo.br

Analogue/Derivative Parent Compound Synthetic Method Purpose/Significance References
4-Methyl-5-nonanolRhynchophorolGrignard reaction (e.g., 2-methylpentanal + butylmagnesium bromide)Aggregation pheromone for R. ferrugineus researchgate.netarkat-usa.orgresearchgate.net
4-Methyl-5-nonanone4-Methyl-5-nonanolOxidation of the corresponding alcohol (e.g., with Jones reagent)Aggregation pheromone for R. ferrugineus researchgate.netarkat-usa.org
Phosphonate derivativeRhynchophorolReaction with PCl₃ and pyridineCharacterization (³¹P-NMR analysis) scielo.br

Innovations in Synthetic Protocols for Enhanced Yield and Stereocontrol

Continuous efforts are being made to refine the synthesis of Rhynchophorol and its analogues to improve yield, reduce costs, and achieve better stereocontrol.

One significant area of innovation is the development of more efficient routes for industrial-scale production. For the analogue 4-methyl-5-nonanone, a novel process was developed involving the nucleophilic substitution reaction between pentanoic anhydride (B1165640) and a 2-pentyl nucleophilic reagent. google.com This method is considered more economical and higher-yielding for large-scale synthesis compared to previous laboratory methods. The resulting 4-methyl-5-nonanone can then be efficiently reduced to 4-methyl-5-nonanol. google.com

In the realm of racemic synthesis, the use of conjugate addition of organocuprates to ethyl acrylate (B77674) has been reported as a shorter and more efficient route to 4-alkyl substituted esters, which are precursors to pheromones like ethyl 4-methyloctanoate, the pheromone of the Coconut Rhinoceros Beetle. guaminsects.netscispace.com This highlights a strategic shift from traditional Grignard additions for certain structural types.

For stereocontrol, the application of biocatalysis, such as the lipase-mediated resolution mentioned earlier, remains a key innovation for producing enantiomerically pure pheromones. researchgate.net Furthermore, the stereoselective synthesis of analogues starting from readily available chiral precursors, like optically active epoxides or citronellol, represents a robust and adaptable strategy for controlling the absolute configuration of the final products. researchgate.netguaminsects.net

V. Ecological and Neuroethological Mechanisms of Rhynchophorol Function

Dynamics of Pheromone Emission and Atmospheric Dispersion in Weevil Communication

The male-produced aggregation pheromone, Rhynchophorol, is a critical signaling molecule in the chemical communication of Rhynchophorus weevils. Its emission is not constant but is often induced by specific environmental cues. Olfactometric studies have revealed that the release of Rhynchophorol in the American palm weevil, Rhynchophorus palmarum, is triggered approximately 10 minutes after the insect detects ethyl acetate (B1210297), a volatile compound associated with host plant fermentation. researchgate.net This cue-induced release mechanism ensures that the aggregation signal is broadcast primarily when a suitable host resource, such as a wounded or fermenting palm tree, is located.

Once released, the pheromone is dispersed through complex physical structures. In R. palmarum, two symmetrical glands in the prothorax of males are responsible for producing Rhynchophorol. researchgate.net The pheromone is then secreted through the mouth and collects in a depression on the dorsal part of the rostrum. researchgate.net This area contains a complex arrangement of various hair types that aid in the volatilization and dispersion of the pheromone into the atmosphere. researchgate.net

The atmospheric dispersion of Rhynchophorol follows the principles of aerial plume dynamics. The volatile molecules are carried by wind currents, forming a plume of odor that expands as it travels away from the source. The concentration of the pheromone is highest near the emitting weevil and decreases with distance. Weevils detect this plume and fly upwind (anemotaxis) to locate the source. The effectiveness of this plume as a long-distance signal is inherently linked to atmospheric conditions such as wind speed and turbulence, which affect the shape and integrity of the odor trail. The presence of host plant volatiles, or kairomones, can act as a short-range orientation cue, helping the weevil to pinpoint the exact location of the emitting male on the host plant. researchgate.net

Chemosensory Systems and Perception of Rhynchophorol in Rhynchophorus Species

The perception of Rhynchophorol is a complex process mediated by the weevil's sophisticated chemosensory system, which is primarily located in the antennae. This system is responsible for detecting the pheromone molecules, converting the chemical signal into an electrical one, and transmitting this information to the brain for processing.

The primary techniques used to study the olfactory responses of weevils to Rhynchophorol are Electroantennography (EAG) and Single Sensillum Recording (SSR).

Single Sensillum Recording (SSR): SSR is a more precise technique that measures the firing of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensory hair (sensillum) on the antenna. researchgate.netnih.govwikipedia.orgnih.gov This method allows researchers to determine the sensitivity and specificity of individual neurons to different compounds. wikipedia.org By inserting a recording electrode into a single sensillum, scientists can monitor the neuronal spikes generated when odorants interact with the olfactory receptors on the neuron's dendrites. nih.gov This has been crucial in identifying specific neurons that are highly tuned to Rhynchophorol, providing a detailed map of how the pheromone is detected at the peripheral level.

The process of perceiving Rhynchophorol begins when the volatile molecules enter tiny pores on the olfactory sensilla of the antenna. nih.gov Inside the sensillum, the molecules are thought to be transported by soluble proteins, such as odorant-binding proteins (OBPs) and chemosensory proteins (CSPs), through the sensillum lymph to the surface of the olfactory sensory neurons (OSNs). nih.govmdpi.com

The detection of the pheromone is mediated by specialized odorant receptors (ORs) located on the dendritic membrane of the OSNs. nih.govmdpi.com These receptors are typically composed of a specific, ligand-binding protein that determines the neuron's response specificity and a highly conserved co-receptor known as Orco, which is essential for forming the ion channel and localizing the complex. nih.gov When Rhynchophorol binds to its specific OR, it triggers the opening of the ion channel, causing a change in the neuron's membrane potential and the generation of an electrical signal (action potential). nih.gov

This signal is then transmitted along the axon of the OSN from the antenna to the primary olfactory processing center in the insect brain, the antennal lobe. Here, the information is sorted and processed before being relayed to higher brain centers, where it is integrated with other sensory information to elicit a behavioral response, such as upwind flight towards the pheromone source. researchgate.net

Synergistic Interactions with Host Plant Kairomones

The behavioral efficacy of Rhynchophorol is significantly enhanced by the presence of certain volatile compounds released by host plants, known as kairomones. researchgate.net This synergistic effect, where the combined attraction is greater than the sum of the individual components, is a crucial aspect of the weevil's chemical ecology. researchgate.net Traps baited with Rhynchophorol alone are only weakly attractive, but their efficacy increases dramatically when co-baited with host plant tissues (like sugarcane or coconut) or specific synthetic kairomones. researchgate.net

Research has identified several key plant volatiles that act as powerful synergists for Rhynchophorol. These compounds are often products of fermentation from wounded or decaying plant tissues, signaling a suitable site for feeding and oviposition. researchgate.netiraqi-datepalms.net

A comparative study of odors from attractive plant materials for R. palmarum, including sugarcane and coconut, identified a large number of compounds, with a significant portion being fermentation volatiles. researchgate.net Field and laboratory tests have consistently shown that certain esters and alcohols are particularly effective.

Table 1: Key Plant Volatiles Synergistic with Rhynchophorol

Compound NameChemical ClassAssociated Host/SourceReference
Ethyl AcetateEsterFermenting plant tissues, sugarcane, coconut researchgate.netresearchgate.netresearchgate.net
EthanolAlcoholFermenting plant tissues researchgate.netresearchgate.net
Ethyl PropionateEsterFermenting plant tissues researchgate.net
Ethyl ButyrateEsterFermenting plant tissues researchgate.net
PentaneAlkaneHost plant volatile researchgate.net
HexanalAldehydeHost plant volatile researchgate.net
Isolamyl AcetateEsterHost plant volatile researchgate.net
IsopentanolAlcoholHost plant volatile researchgate.net

The synergy between Rhynchophorol and plant kairomones is a multi-faceted phenomenon involving both behavioral and neurological mechanisms. Plant volatiles and insect pheromones are categories of semiochemicals, or behavior-modifying chemicals, that mediate interactions between and within species. mdpi.complantprotection.plnih.govsemiochemical.com

From a behavioral ecology perspective, the two types of signals convey different but complementary information.

Host Location: The plant volatiles, particularly fermentation products like ethyl acetate and ethanol, signal the presence of a suitable and vulnerable host plant. researchgate.netresearchgate.net These kairomones act as a primary cue indicating a food source and breeding site.

Aggregation Cue: Rhynchophorol, the aggregation pheromone, signals the presence of other weevils. This indicates that the host has been successfully colonized and is a suitable location for mating and aggregation.

The mechanistic basis for this synergy likely lies in the processing of these distinct chemical signals in the weevil's brain. The detection of host volatiles may lower the behavioral response threshold to the pheromone, essentially "priming" the insect to respond more strongly. It is proposed that plant volatiles serve as short-range orientation cues that guide the weevil to a specific wound on the plant, while the pheromone acts as a longer-range signal to attract other weevils to the general vicinity of the host. researchgate.net This dual-signal system creates a powerful and reliable message, guiding weevils to optimal resources for feeding and reproduction with high efficiency.

Behavioral Responses of Targeted Insect Species to Rhynchophorol and its Blends

Rhynchophorol, the male-produced aggregation pheromone of the American palm weevil, Rhynchophorus palmarum, serves as a critical chemical signal that mediates the congregation of weevils on host plants for feeding and reproduction. researchgate.netpherobase.com The behavioral response to this semiochemical is not elicited by the pheromone in isolation. Instead, Rhynchophorol acts as a powerful synergist, with its attractive potential being fully realized only in the presence of specific volatile compounds emitted from host plants, a phenomenon that underscores the complexity of chemical communication in these insects. researchgate.netresearchgate.net

The primary behavioral responses governed by rhynchophorol are olfactory orientation, leading to aggregation. Palm weevils, including both sexes of R. palmarum, are attracted to the pheromone, which guides them toward a suitable host. researchgate.net However, research has consistently shown that rhynchophorol alone is insufficient to attract weevils in field conditions. researchgate.netresearchgate.net The pheromone's function is contingent upon its association with kairomones—volatile signals from host plants that indicate a suitable feeding and oviposition site.

These weevils are adept at exploiting wounded or stressed host palms, which release fermentation volatiles. ucr.ac.cr A complex mixture of compounds such as ethanol, ethyl acetate, pentane, and hexanal, released from fresh plant wounds, acts as a short-range orientation cue. researchgate.netresearchgate.net Rhynchophorol amplifies the attractiveness of these host plant odors, functioning as a long-range signal that initiates anemotactic action (orientation into the wind) from a distance, guiding the weevils toward the source. researchgate.netresearchgate.net Once at the host, the combination of plant volatiles and the aggregation pheromone stimulates mass gathering, facilitating mating and coordinated exploitation of the resource. researchgate.net This synergistic relationship is crucial; the pheromone signals the presence of other weevils, while the plant volatiles confirm the suitability of the host. mdpi.comresearchgate.net Studies using olfactometers have demonstrated that the release of the aggregation pheromone by males begins approximately 10 minutes after they detect ethyl acetate, a key plant volatile. researchgate.net

The synergistic effect is not unique to R. palmarum. Similar mechanisms are observed in other palm weevil species. For instance, the attraction of Rhynchophorus cruentatus to its pheromone, cruentol, is significantly enhanced by fermenting sugarcane or tissue from its host palm, Sabal palmetto. researchgate.net This indicates a conserved strategy among palm weevils where the aggregation pheromone's primary role is to amplify the signal of a suitable, pre-located host resource.

Compound TypeRole in Weevil BehaviorSpecific Examples
Aggregation Pheromone Long-range attraction; signals conspecific presence; synergist.Rhynchophorol
Host Plant Volatiles (Kairomones) Short-range orientation; indicates suitable host resource.Ethyl Acetate, Ethanol, Pentane, Hexanal

The concentration, or release rate, of rhynchophorol and its analogs plays a significant role in modulating the behavioral response of palm weevils. Dose-response trapping experiments have been conducted to determine the optimal release rates of synthetic pheromones for effectively attracting these insects. ucr.ac.cr

For several palm weevil species, a general dose-response relationship is observed where attraction increases with the pheromone release rate up to a certain point, after which the response may plateau or even decrease. In the presence of host plant tissue, a wide range of rhynchophorol release rates has been found to be effective for R. palmarum. Field experiments have shown that release rates of (±)-rhynchophorol at 0.3, 20, or 200 mg per day were equally attractive to the weevils when co-located with plant material. ucr.ac.cr This suggests a broad optimal range for the pheromone's concentration, as long as the essential synergistic host cues are present.

However, for other species, the dose can be more critical. For example, while release rates of 3-4 mg per day of (±)-ferrugineol are effective for attracting R. ferrugineus, rates exceeding 3 mg per day were found to reduce the attraction of a related species, R. bilineatus. ucr.ac.cr In laboratory settings using a Y-shaped olfactometer, the response of R. ferrugineus to its aggregation pheromone was assessed at a concentration of 1000 ng, with results showing that virgin females were more responsive than virgin males or mated individuals of either sex. ekb.egekb.eg This highlights that the dose-response relationship can also be influenced by the physiological state and sex of the insect.

The following table summarizes findings from dose-response studies on palm weevils, illustrating the effective release rates for different pheromones in the presence of synergistic plant volatiles.

Weevil SpeciesPheromone ComponentEffective Release Rate (mg/day)Context / Observation
R. palmarum(±)-Rhynchophorol0.3, 20, or 200Equally attractive in the presence of plant tissue. ucr.ac.cr
R. ferrugineus(±)-Ferrugineol0.3, 1, or 3Equally attractive in the presence of plant tissue. ucr.ac.cr
R. phoenicis(±)-Pheromone3-4Effective attraction rate. ucr.ac.cr
R. bilineatus(±)-Ferrugineol3-4Effective attraction rate; rates >3 mg/day reduced attraction. ucr.ac.cr
R. cruentatus(±)-Cruentol0.4 or 4Equally attractive in the presence of plant tissue. ucr.ac.cr

These findings demonstrate that while rhynchophorol is a potent attractant, its effectiveness is highly dependent on both its concentration and the chemical context provided by host plant volatiles.

Vi. Advanced Formulation Science for Controlled Release of Rhynchophorol

Development and Characterization of Pheromone-Delivery Matrices

The selection of a carrier matrix is critical in designing a controlled-release dispenser. The matrix must be compatible with the pheromone, capable of being loaded with a sufficient quantity, and able to release it at a predictable rate. Research has focused on both inorganic and polymeric materials as potential carriers for Rhynchophorol.

Inorganic materials offer a high surface area and porous structure, making them excellent candidates for adsorbing and subsequently releasing volatile compounds.

Zeolites: These crystalline aluminosilicates have been investigated for their potential to act as reservoirs for Rhynchophorol. Studies have shown that zeolites with specific spatial conformations, such as MFI-type zeolites (ZSM-5 and silicalite-1), can be used as controlled-release devices. nih.gov The characteristics of the adsorbent matrix are crucial in preventing pheromone degradation during the adsorption process. nih.gov For instance, zeolites with a high aluminum content can lead to the degradation of Rhynchophorol due to the presence of acid sites. researchgate.net In contrast, pure silica (B1680970) zeolites like silicalite-1 have demonstrated the ability to store Rhynchophorol for extended periods without degradation. nih.gov

Research on zeolite L and a synthetic clay, Na-magadiite, has shown promising results. These matrices exhibited high rates of pheromone recovery and did not promote its degradation for up to 180 days. nih.govresearchgate.net The composites formed with zeolite L and Na-magadiite demonstrated slower release kinetics compared to the pure pheromone, which is desirable for extending the efficacy of lures. researchgate.net

Clays (Montmorillonites and Kaolinites): Clay minerals have also been evaluated as carriers for Rhynchophorol. Current time information in Paris, FR. However, studies have revealed that the acidic sites (Brønsted and Lewis) present in montmorillonites can cause the complete degradation of Rhynchophorol through intramolecular E1 elimination and electrophilic substitution. Current time information in Paris, FR.researchgate.netresearchgate.net In contrast, kaolinite (B1170537) showed a higher recovery of Rhynchophorol, at approximately 63%. Current time information in Paris, FR.researchgate.netresearchgate.net Long-term studies with kaolinite composites have demonstrated continuous release and degradation of the pheromone for up to 50 days. Current time information in Paris, FR.researchgate.netresearchgate.net

The following table summarizes the recovery of Rhynchophorol from different inorganic adsorbents.

AdsorbentRhynchophorol Recovery (%)Degradation MechanismReference
Montmorillonite (B579905)0Intramolecular E1 elimination and electrophilic substitution Current time information in Paris, FR.researchgate.netresearchgate.net
Kaolinite~63- Current time information in Paris, FR.researchgate.netresearchgate.net
Zeolite LHigh (not specified)Not observed nih.govresearchgate.net
Na-magadiiteHigh (not specified)Not observed nih.govresearchgate.net
Silicalite-1>90Not observed researchgate.net
ZSM-50Intramolecular E1 elimination researchgate.net

Polymer-based systems offer versatility in formulation design, allowing for the creation of films, fibers, and other matrices with tailored release properties. Electrospinning is a technique used to produce nanofibers with a high surface-area-to-volume ratio, making them suitable for drug and semiochemical delivery.

Composite membranes of poly(butylene adipate-co-terephthalate) (PBAT) and zeolite Y have been developed for the controlled release of Rhynchophorol. researchgate.netmdpi.com PBAT is a biodegradable polymer, which addresses the environmental concerns associated with non-degradable dispensers. uliege.be In these composite membranes, the zeolite is dispersed within the polymer matrix. researchgate.net

Studies on PBAT/zeolite Y films have shown that while the addition of zeolite Y did not significantly decrease the release rate of Rhynchophorol, it did enhance the chemical, mechanical, and thermal stability of the membranes. researchgate.net The interaction of the composite membranes with Rhynchophorol indicated that the semiochemical progressively leached PBAT monomers, which in turn affected the thermal and mechanical properties of the membrane. researchgate.net

Adsorption and Desorption Kinetics of Rhynchophorol within Material Substrates

The processes of adsorption and desorption govern the loading and release of Rhynchophorol from a matrix. Adsorption involves the binding of the pheromone to the surface of the adsorbent, while desorption is the reverse process. researchgate.net

The kinetics of these processes can be described by various models. For instance, the adsorption of pollutants onto porous PBAT/modified zeolite composite membranes has been shown to be consistent with a pseudo-second-order model, suggesting that the rate-limiting step may be chemisorption. researchgate.net The data from isothermal adsorption experiments with this system were best fit by the Langmuir adsorption model, which describes monolayer adsorption onto a surface with a finite number of identical sites. researchgate.netresearchgate.net

The desorption of semiochemicals from a matrix is a critical factor in the performance of a controlled-release dispenser. The rate of desorption can be influenced by factors such as temperature, airflow, and the properties of the matrix and the semiochemical itself. uliege.be For polymer matrices, the desorption process can be complex, involving diffusion through the polymer and evaporation from the surface. uliege.be

Stability Profiling and Environmental Degradation Pathways of Rhynchophorol in Formulations

The stability of Rhynchophorol within a formulation is paramount for its long-term effectiveness. Degradation can occur through various pathways, including reactions with the matrix material and exposure to environmental factors such as UV light, heat, and moisture.

As previously mentioned, the acidity of certain inorganic adsorbents like montmorillonite and some zeolites can lead to the degradation of Rhynchophorol. Current time information in Paris, FR.researchgate.netresearchgate.net The proposed degradation mechanism involves an intramolecular E1 elimination and electrophilic substitution. Current time information in Paris, FR.researchgate.netresearchgate.net In contrast, matrices like zeolite L, Na-magadiite, and silicalite-1 have been shown to be non-degrading, preserving the integrity of the pheromone for extended periods. nih.govresearchgate.netresearchgate.net

The formulation itself can offer protection against environmental degradation. For example, the opacity of a formulation can shield Rhynchophorol from photodegradation. scite.ai The stability of the dispenser material is also a consideration. Studies on PBAT/zeolite Y composite membranes have shown that the presence of the zeolite improves the thermal stability of the polymer matrix. researchgate.net

While specific studies on the environmental degradation pathways of Rhynchophorol are limited, general principles of organic molecule degradation would apply. These include photodegradation, hydrolysis, and microbial degradation. unife.it The formulation is designed to mitigate these processes to the greatest extent possible.

Quantitative Analytical Techniques for Monitoring Pheromone Release Rates

Accurate measurement of pheromone release rates is essential for evaluating the performance of different dispenser formulations. Several techniques are employed for this purpose.

One common method involves the extraction of the residual pheromone from aged dispensers using an organic solvent, followed by quantification using gas chromatography (GC). uliege.be This allows for the determination of the amount of pheromone released over a specific period. uliege.be Gas chromatography coupled with mass spectrometry (GC-MS) is often used for both quantification and identification of the pheromone and any potential degradation products. uliege.beacs.org

Another approach is the dynamic sampling of volatiles released from the dispenser. uliege.be In this method, air is passed over the dispenser, and the released pheromone is trapped on an adsorbent material. The trapped compound is then desorbed and analyzed by GC. uliege.be This technique provides a direct measure of the release rate under controlled conditions. uliege.be

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA can be used to study the release kinetics of volatile compounds from a matrix.

In the context of Rhynchophorol formulations, isothermal TGA has been used to evaluate the release kinetics from kaolinite composites. Current time information in Paris, FR.researchgate.netresearchgate.net By holding the sample at a constant temperature, the mass loss due to the volatilization of the pheromone can be monitored over time, providing data on the release rate. Current time information in Paris, FR.researchgate.netresearchgate.net TGA has also been employed to assess the thermal stability of PBAT/zeolite composite membranes, which is an important factor in their performance as controlled-release devices. researchgate.netmdpi.com

Spectroscopic and Chromatographic Methods for Released Pheromone Quantification

The effective evaluation of controlled-release formulations for rhynchophorol necessitates precise and reliable analytical methods to quantify the amount of pheromone released over time. Spectroscopic and chromatographic techniques are central to this process, providing the sensitivity and selectivity required to measure rhynchophorol concentrations, often at trace levels. Gas Chromatography (GC) coupled with Mass Spectrometry (MS) is the most prominently documented and validated method for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the definitive detection and identification power of mass spectrometry. getenviropass.comthermofisher.com This hybrid technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like rhynchophorol. thermofisher.comfilab.fr The sample, once extracted from the release matrix, is vaporized and introduced into the GC system, where it travels through a capillary column. thermofisher.com The components of the sample are separated based on their different boiling points and interactions with the column's stationary phase. getenviropass.com As each component, including rhynchophorol, elutes from the column at a specific retention time, it enters the mass spectrometer. thermofisher.com

In the mass spectrometer, the molecules are ionized, typically by an electron beam, causing them to fragment into characteristic patterns of ions. getenviropass.com The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). getenviropass.com The resulting mass spectrum serves as a chemical fingerprint, allowing for highly specific identification of the compound. For quantification, the instrument can operate in selected ion monitoring (SIM) mode, where it only detects specific ions known to be characteristic of rhynchophorol, thereby increasing sensitivity and reducing background noise. thermofisher.com

A specific analytical method for quantifying rhynchophorol has been validated, demonstrating its suitability for stability and controlled-release studies. nih.govresearchgate.net In this method, rhynchophorol is extracted from the formulation matrix using a solvent such as n-hexane. nih.gov To ensure accuracy, an internal standard (IS), like 6-methyl-5-hepten-2-one, is added to the samples. nih.gov The use of an internal standard helps to correct for variations in sample injection volume and instrument response.

The validated GC-MS method utilized a gas chromatograph coupled to a mass spectrometer detector with an ELITE-5MS capillary column. nih.gov The mass spectrometer was configured to operate with an ionization energy of 70 eV in scanning mode, covering a mass range of 25–500 m/z. nih.gov The identification of rhynchophorol was confirmed by its characteristic mass spectrum, which showed key ions at m/z values of 41, 53, 57, 71, and 128. nih.gov The ion at m/z 71 was the most abundant (base peak). nih.gov

The validation of this method yielded results that confirm its reliability for quantifying rhynchophorol released from various matrices, such as zeolites and clays. nih.govresearchgate.net The parameters evaluated demonstrated good performance characteristics as summarized in the table below.

Table 1: Validation Parameters for the GC-MS Quantification of Rhynchophorol

Parameter Result
Linearity (R²) 0.9978
Precision (CV%) < 1.79%
Recovery 84–105%
Limit of Detection (LOD) 0.2 mg mL⁻¹
Limit of Quantification (LOQ) 0.3 mg mL⁻¹

Data sourced from a study on the validation of an analytical method for rhynchophorol quantification. nih.govresearchgate.net

The high linearity (with a coefficient of determination, R², close to 1) indicates a direct and predictable relationship between the concentration of rhynchophorol and the instrument's response over a specified range. nih.gov High precision, reflected by a low coefficient of variation (CV%), shows that the method produces consistent and repeatable results. nih.gov The recovery rate, falling within the 84-105% range, confirms the effectiveness of the extraction procedure from the matrix. nih.gov Furthermore, the established limits of detection (LOD) and quantification (LOQ) demonstrate the method's sensitivity for measuring even low concentrations of the released pheromone. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC)

While GC-MS is the predominant technique for rhynchophorol, High-Performance Liquid Chromatography (HPLC) represents another powerful chromatographic method used extensively in pharmaceutical and chemical analysis. plos.orgscholarsresearchlibrary.com HPLC separates compounds in a liquid mobile phase that is pumped through a column packed with a solid stationary phase. google.com Detection is often achieved using a UV-Vis detector. plos.org

HPLC is particularly advantageous for non-volatile or thermally unstable compounds. Although rhynchophorol is volatile and well-suited for GC, HPLC could potentially be adapted for its analysis, especially for formulations where the pheromone might be derivatized or complexed with non-volatile components. The development of an HPLC method would require careful selection of the column, mobile phase composition, and detector to achieve adequate separation and sensitivity for rhynchophorol. plos.orgscholarsresearchlibrary.com However, current research literature predominantly focuses on GC-based methods for rhynchophorol quantification from controlled-release systems. nih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
Rhynchophorol
n-Hexane
6-methyl-5-hepten-2-one
Helium
Nitrogen

Vii. Molecular and Genomic Underpinnings of Rhynchophorol Chemosensation

Transcriptomic Analysis of Olfactory Tissues in Rhynchophorus Species

Transcriptomic analysis of key olfactory tissues, primarily the antennae and rostrum (snout), has been fundamental in identifying the genetic components of the chemosensory system in Rhynchophorus species. High-throughput sequencing of the antennal transcriptome of the Red Palm Weevil (Rhynchophorus ferrugineus), a close relative of Rhynchophorol-producing species like Rhynchophorus palmarum, has yielded a vast number of transcripts. researchgate.netnih.gov One study identified 35,667 transcripts with an average length of 857 base pairs. nih.gov These analyses have successfully cataloged large numbers of transcripts encoding for crucial chemosensory protein families, including odorant-binding proteins (OBPs), chemosensory proteins (CSPs), odorant receptors (ORs), gustatory receptors (GRs), and ionotropic receptors (IRs). researchgate.netnih.gov

Similar transcriptomic studies on the American palm weevil, R. palmarum, have identified a comparable repertoire of chemosensory genes, allowing for comparative analyses between these closely related, yet distinct, pest species. nih.govnih.gov For instance, an antennal transcriptome analysis of R. palmarum identified unigenes for 37 OBPs, 10 CSPs, 63 ORs, and 28 IRs. nih.govresearchgate.net Research has also extended to the rostrum, a key organ for pheromone emission, revealing it also expresses a range of olfactory proteins, some of which are specific to the rostrum. kaust.edu.safrontiersin.org These comprehensive transcriptomic datasets provide the foundational blueprint for understanding the molecular basis of pheromone perception.

SpeciesTissueSequencing MethodNumber of Identified Chemosensory Genes/Transcripts
Rhynchophorus ferrugineusAntennaeIllumina HiSeq38 OBPs, 12 CSPs, 76 ORs, 10 IRs, 15 GRs, 6 SNMPs nih.gov
Rhynchophorus palmarumAntennaeNot Specified37 OBPs, 10 CSPs, 63 ORs, 28 IRs, 7 GRs, 4 SNMPs nih.gov
Rhynchophorus ferrugineusRostrumRNA-Seq27 OBPs, 6 CSPs, 25 ORs, 10 IRs, 21 GRs, 4 SNMPs kaust.edu.sa
Rhynchophorus ferrugineusDevelopmental Stages (Larva, Pupa, Adult)PacBio Iso-Seq & Illumina RNA-seq8,583 differentially expressed genes identified across stages nih.gov

Table 1. Summary of selected transcriptomic studies on olfactory and developmental tissues in Rhynchophorus species, detailing the number of identified chemosensory genes. OBP: Odorant-Binding Protein, CSP: Chemosensory Protein, OR: Odorant Receptor, IR: Ionotropic Receptor, GR: Gustatory Receptor, SNMP: Sensory Neuron Membrane Protein.

Identification and Functional Annotation of Chemoreceptor Gene Families

The process of chemosensation begins with the interaction between volatile chemical signals and specific receptor proteins. Genome and transcriptome sequencing have identified a large and diverse set of these proteins in Rhynchophorus species, which are broadly classified into several key families. nih.gov The genome of R. ferrugineus, for example, is known to contain 46 genes for odorant/pheromone binding proteins and 80 for odorant receptors. nih.gov

Odorant-binding proteins are small, soluble proteins secreted into the lymph of chemosensilla. senasica.gob.mx They are thought to be the first step in olfactory recognition, capturing hydrophobic odorant molecules like pheromones from the air and transporting them to the membrane-bound odorant receptors on olfactory receptor neurons. nih.gov In R. ferrugineus, a total of 38 to 46 OBPs have been identified through antennal transcriptome and genome analyses. nih.govnih.gov These are often categorized into subfamilies, such as the "Classic" and "Minus-C" OBPs, with phylogenetic analyses indicating significant species-specific expansion and divergence. researchgate.netnih.gov

One specific protein, RferOBP1768, has been identified as crucial for the perception of ferrugineol, the major aggregation pheromone component in R. ferrugineus. nih.gov Silencing this gene via RNA interference (RNAi) significantly reduced the weevil's preference for ferrugineol, confirming its role in pheromone binding. nih.gov While a direct functional equivalent for Rhynchophorol in R. palmarum awaits characterization, transcriptomic analysis of R. palmarum antennae has identified 37 OBP unigenes, providing a pool of candidates for future functional studies. nih.gov Notably, a paralog to the pheromone-binding RferOBP1768, named RferOBP14, has been discovered in the rostrum of R. ferrugineus, suggesting a potential role in the secretion or detection of pheromones at their point of release. kaust.edu.saresearchgate.net

Odorant receptors are transmembrane proteins located on the dendrites of olfactory receptor neurons that are responsible for converting the chemical signal of an odorant into an electrical signal. biorxiv.org In insects, ORs typically function as heteromeric complexes, consisting of a specific, ligand-binding OR and a highly conserved co-receptor known as Orco. nih.govbiorxiv.orgplos.org The antennal transcriptome of R. ferrugineus has revealed between 76 and 80 ORs, while R. palmarum possesses at least 63. nih.govnih.govnih.gov

Significant research has focused on identifying the specific ORs that detect aggregation pheromones. In R. ferrugineus, the receptor RferOR1 has been functionally characterized and confirmed to be narrowly tuned to its pheromone components, ferrugineol and ferruginone. mdpi.com An intriguing finding emerged from the study of its ortholog in the American palm weevil, RpalOR1. bg.ac.rs Functional characterization of RpalOR1 revealed that while it was strongly activated by the R. ferrugineus pheromone compounds, it surprisingly showed no response to Rhynchophorol, the primary pheromone component of its own species, R. palmarum. bg.ac.rs This highlights a complex evolutionary relationship in receptor tuning and suggests that the receptor for Rhynchophorol in R. palmarum may be a different, as-yet-unidentified OR from its large receptor repertoire.

Beyond OBPs and ORs, other protein families play vital roles in chemosensation. Chemosensory proteins (CSPs) are another class of small, soluble binding proteins, whose functions can sometimes overlap with OBPs. Transcriptome studies have identified 12 CSPs in the antennae of R. ferrugineus and 10 in R. palmarum. nih.govnih.gov Phylogenetic analysis shows a diverse family of CSPs, including a coleopteran-specific lineage. researchgate.netnih.gov

Ionotropic receptors (IRs) represent an ancient and conserved family of chemoreceptors that function as ligand-gated ion channels and are evolutionarily derived from ionotropic glutamate (B1630785) receptors. nih.govunil.ch They are involved in detecting a range of odorants and environmental cues, such as humidity. kaust.edu.sa Transcriptomic analyses have identified 10 IRs in R. ferrugineus and a larger set of 28 in R. palmarum. nih.govnih.govnih.gov These include highly conserved co-receptors like IR8a and IR25a, as well as more divergent, ligand-specific IRs. nih.govunil.ch For example, a rostrum-specific IR in R. ferrugineus, RferSIR1, is related to a clade involved in hygrosensation (humidity detection). kaust.edu.sa

Differential Gene Expression Related to Pheromone Perception and Olfactory Development

The expression levels of chemosensory genes can vary significantly depending on the sex, developmental stage, and environmental conditions of the weevil, providing insights into their functional relevance. kaust.edu.sanih.gov Studies have shown differential expression of olfactory-related proteins when comparing field-collected weevils to laboratory-reared ones, suggesting that environmental exposure influences the olfactory machinery. kaust.edu.safrontiersin.org

Furthermore, some chemosensory genes exhibit sex-biased expression. For example, analysis of R. ferrugineus has revealed odorant receptors that are upregulated in males compared to females. researchgate.net This is particularly relevant for pheromone perception, as males produce the aggregation pheromone to attract both sexes. biorxiv.org The functional importance of these genes is underscored by gene-silencing experiments. Knocking down the expression of the obligate co-receptor RferOrco in R. ferrugineus pupae led to a significant reduction in the adult's electrophysiological and behavioral responses to pheromone stimuli, effectively demonstrating that a functional OR system is essential for pheromone detection. plos.org Similarly, the upregulation of specific OBPs, such as RferOBP3 and RferOBP1768, in response to certain odorants highlights their active role in olfactory perception. nih.gov Analysis of gene expression across different life stages (larva, pupa, and adult) has also revealed thousands of differentially expressed genes linked to metabolic pathways and organ formation, indicating a dynamic regulation of gene activity throughout the weevil's development. nih.gov

Viii. Enzymatic Interactions and Biotransformation Studies of Rhynchophorol

Characterization of Enzymes Involved in Rhynchophorol Metabolism within Insect Systems

The metabolism of semiochemicals, including pheromones, within insects is a sophisticated process orchestrated by several enzyme superfamilies. These enzymes are often concentrated in the antennae, the primary olfactory organs, to ensure a rapid response to chemical signals. plos.org While direct evidence for rhynchophorol is scarce, research in other insects, particularly moths, points to key enzymatic players that are likely involved in its metabolism.

Several classes of biotransformation enzymes have been identified in insect antennae, including carboxylesterases (CCEs), cytochromes P450 (P450s), UDP-glucosyltransferases (UGTs), and Glutathione-S-transferases (GSTs). researchgate.net These enzymes often work in a coordinated fashion. Insects appear to have evolved by adapting existing metabolic enzymes for the specialized task of pheromone biosynthesis and degradation, rather than developing entirely new enzyme sets. nih.gov

Given that rhynchophorol is an alcohol, the primary enzymes expected to be involved in its initial metabolic steps are oxidoreductases, such as alcohol dehydrogenases (ADHs) or certain cytochrome P450s. These enzymes would likely oxidize the alcohol group of rhynchophorol to an aldehyde or ketone. In other insects, fatty acid reductases (FARs) are crucial for converting fatty-acyl precursors into the alcohol form of pheromones. slu.senih.govoup.com It is plausible that a reverse reaction, catalyzed by an oxidase, is involved in the degradation of alcohol pheromones like rhynchophorol. For instance, in Heliothis zea, cuticular alcohol oxidases are responsible for converting fatty alcohols to fatty aldehydes. nih.govfrontiersin.org

The table below summarizes enzymes implicated in the metabolism of various insect pheromones, providing a comparative basis for the potential enzymatic interactions with rhynchophorol.

Enzyme ClassSpecific Enzyme ExampleInsect SpeciesSubstrate (Pheromone/Volatile)Reference
Carboxylesterases (CCEs) ApolPDEAntheraea polyphemus(E,Z)-6,11-Hexadecadienyl acetate (B1210297) nih.gov
PjapPDEPopillia japonica(R)-Japonilure nih.gov
SlCXE7, SlCXE10Spodoptera littoralis(Z,E)-9,11-Tetradecadienyl acetate, (Z)-3-Hexenyl acetate nih.gov
Glutathione (B108866) S-Transferases (GSTs) GST-msolf1Manduca sextatrans-2-Hexenal (plant volatile) ijbs.comnih.gov
GmolGSTD1Grapholita molesta(Z)-8-Dodecenyl alcohol frontiersin.org
Cytochrome P450s (CYPs) CYP4 familyGeneralPheromones, xenobiotics mdpi.com

Investigations into Bioconversion and Biotransformation Pathways of Rhynchophorol

The bioconversion and biotransformation of rhynchophorol are hypothesized to follow established metabolic pathways for xenobiotics and endogenous compounds in insects. These pathways generally involve two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxyl, carboxyl), which typically increases the water solubility of the compound and prepares it for Phase II reactions. Phase II reactions involve the conjugation of the modified compound with endogenous molecules (e.g., glutathione, sugars), further increasing its solubility and facilitating excretion.

For rhynchophorol, a likely initial biotransformation step is the oxidation of its alcohol functional group. This could be followed by further oxidation to a carboxylic acid. Subsequently, these intermediates could undergo conjugation reactions. While specific pathways for rhynchophorol have not been elucidated, studies on the degradation of other semiochemicals provide a framework. For example, the degradation of some pheromones is thought to occur in the antennae to clear the signal, as well as in other body parts for systemic detoxification. nih.gov

Microbial symbionts in the insect gut can also play a significant role in the biotransformation of semiochemicals. mdpi.com For instance, in the bark beetle Dendroctonus valens, gut microbiota can transform toxic monoterpenoids from their host plant into the pheromone verbenone. mdpi.com It is conceivable that the gut microbiome of Rhynchophorus species could also be involved in the metabolism of rhynchophorol or its precursors.

Studies on Insect Detoxification Enzymes in the Context of Semiochemical Exposure (e.g., Esterases, Phosphatases, Glutathione S-transferases)

Detoxification enzymes are critical for insects to cope with a wide array of chemical compounds in their environment, from plant-produced defensive chemicals to synthetic insecticides. These same enzyme systems are also implicated in the processing of endogenous semiochemicals like pheromones.

Esterases: Carboxylesterases (CCEs) are a diverse group of enzymes known for their role in hydrolyzing a broad range of ester-containing compounds. nih.gov In the context of olfaction, they are often referred to as odorant-degrading enzymes (ODEs). plos.orgfrontiersin.org While rhynchophorol itself is not an ester, its degradation products could be. More importantly, CCEs have been shown to degrade a variety of semiochemicals, including both pheromones and plant volatiles. nih.gov Studies in Rhynchophorus ferrugineus have shown increased carboxylesterase activity in response to chemical stressors, indicating a robust esterase-based detoxification system in these weevils. nih.gov This suggests that if rhynchophorol were to be metabolized into an esterified conjugate, these enzymes would likely be involved in its further breakdown.

Phosphatases: Phosphatases are enzymes that remove phosphate (B84403) groups from molecules. Their role in olfaction is primarily linked to the desensitization of odorant receptors. Prolonged exposure to an odorant can lead to the phosphorylation of the odorant receptor co-receptor (Orco), which reduces the sensitivity of the neuron. nih.govmdpi.com Subsequent dephosphorylation by a phosphatase, possibly a Ca2+-activated phosphatase like calcineurin, is necessary to restore the receptor's sensitivity. nih.govmdpi.comnih.gov This mechanism would be crucial for a weevil to detect changes in the concentration gradient of rhynchophorol as it navigates towards the source.

Glutathione S-transferases (GSTs): GSTs are a major family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide range of electrophilic compounds, making them more water-soluble and easier to excrete. ijbs.comnih.gov In insects, GSTs are involved in resistance to insecticides and in the detoxification of plant allelochemicals. ijbs.comnih.gov There is also evidence for their role in processing semiochemicals. For example, an antenna-specific GST in Manduca sexta is thought to protect the olfactory system by inactivating reactive aldehyde plant volatiles. ijbs.comnih.govmdpi.com In Rynchophorus phoenicis, enhanced GST activity was associated with the degradation of the organophosphate insecticide dichlorvos. ijbs.com Studies on Rhynchophorus ferrugineus have also demonstrated changes in GST activity in response to insecticides. researchgate.net Given that the oxidation of rhynchophorol could produce reactive aldehyde or ketone intermediates, GSTs would be important for conjugating and neutralizing these potentially toxic metabolites.

The table below summarizes the observed changes in detoxification enzyme activity in Rhynchophorus species in response to various chemical exposures, highlighting the functional capacity of these enzyme systems.

EnzymeInsect SpeciesChemical ExposureObserved Effect on ActivityReference
Glutathione S-transferase (GST) Rhynchophorus ferrugineusSpinosadInhibition researchgate.net
Rhynchophorus ferrugineusChlorpyrifosInhibition researchgate.net
Rhynchophorus ferrugineusHexaflumuron, LufenuronIncrease nih.gov
Rynchophorus phoenicisDichlorvosAltered activity ijbs.com
Carboxylesterase (CarE) Rhynchophorus ferrugineusHexaflumuronIncrease nih.gov
Catalase (CAT) Rhynchophorus ferrugineusSpinosad, ChlorpyrifosIncrease researchgate.net

While these studies focus on insecticides, they demonstrate the presence and inducibility of these detoxification pathways in Rhynchophorus weevils. It is highly probable that these same enzymatic systems are involved in the natural biotransformation and clearance of endogenous semiochemicals like rhynchophorol.

Ix. Future Directions and Emerging Research Frontiers in Rhynchophorol Science

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of how Rhynchophorol is produced, perceived, and metabolized requires the integration of various "omics" disciplines. This approach moves beyond single-gene or single-protein studies to a holistic view of the biological processes governed by the pheromone. The recent influx of omics data for related weevil species, such as Rhynchophorus ferrugineus, provides a valuable blueprint for future Rhynchophorol research, highlighting the potential to identify novel targets for pest control. nih.govresearchgate.netresearchgate.net

Transcriptomics, particularly from antennal tissues, has been instrumental in identifying the molecular machinery of olfaction. nih.gov Studies on R. palmarum have begun to identify candidate chemosensory genes, including Odorant-Binding Proteins (OBPs), Chemosensory Proteins (CSPs), Odorant Receptors (ORs), and Ionotropic Receptors (IRs). nih.gov A comprehensive multi-omics strategy would involve integrating these datasets to build a complete picture of the pheromone's lifecycle. For instance, combining proteomics with transcriptomics can reveal not just which genes are present, but which proteins are actively expressed in response to pheromone cues across different developmental stages. nih.gov

Metabolomics can further identify the downstream metabolic pathways affected by pheromone perception or the byproducts of its degradation. nih.gov By linking specific genes and proteins to metabolic changes, researchers can construct detailed pathway maps. nih.gov This integrated approach, sometimes termed network toxicology or systems biology, can pinpoint critical enzymes or regulatory proteins in the Rhynchophorol pathway, offering highly specific targets for next-generation, environmentally safer pest management solutions. nih.govnih.gov

Omics FieldKey Data GeneratedApplication in Rhynchophorol ResearchPotential Outcomes
Transcriptomics Gene expression profiles (RNA)Identification of genes involved in pheromone biosynthesis, reception (e.g., ORs, OBPs), and degradation in different tissues (antennae, fat body). nih.govRevealing the genetic basis of pheromone communication.
Proteomics Protein expression and quantificationIdentifying the specific enzymes and receptor proteins that are active during pheromone signaling and metabolism across developmental stages. nih.govPinpointing key protein targets for disruption. nih.gov
Metabolomics Profiles of small-molecule metabolitesCharacterizing the metabolic pathways influenced by pheromone perception and identifying degradation products of Rhynchophorol. nih.govUnderstanding the physiological response and environmental fate of the pheromone.
Genomics Complete DNA sequenceProviding a reference map for all genes, enabling more accurate identification and annotation of genes from other omics studies.Facilitating comparative genomics with other weevil species.

Advanced Computational Chemistry and Molecular Modeling for Structure-Function Relationships

Understanding how the molecular structure of Rhynchophorol relates to its biological function is paramount for designing more effective attractants or inhibitors. Advanced computational chemistry and molecular modeling provide the tools to investigate these relationships at an atomic level. kallipos.grgoogle.com These methods allow for the simulation of molecular interactions that are often difficult to observe experimentally. nih.gov

A key area of focus is the interaction between Rhynchophorol and its specific Odorant Receptor (OR). The identification of the putative pheromone receptor in R. palmarum, RpalOR1, opens the door for detailed structure-function relationship studies. nih.gov By comparing its amino acid sequence and predicted structure to orthologs in related species, such as RferOR1 from R. ferrugineus, researchers can identify the specific residues that determine binding affinity and specificity. researchgate.netnih.gov

Techniques like molecular docking can predict the most likely binding pose of Rhynchophorol within the receptor's binding pocket. nih.gov Molecular dynamics (MD) simulations can then model the dynamic behavior of the pheromone-receptor complex over time, revealing the stability of the interaction and the conformational changes that lead to receptor activation. nih.gov These computational approaches can also be used to screen virtual libraries of novel compounds, identifying potential agonists or antagonists before undertaking costly and time-consuming chemical synthesis and bioassays. nih.gov This accelerates the discovery of new semiochemicals for pest management.

Computational MethodObjectiveApplication to Rhynchophorol
Homology Modeling Predict the 3D structure of a protein based on the known structure of a related protein.Building a 3D model of the Rhynchophorol receptor (RpalOR1) using templates from other known insect odorant receptors. nih.gov
Molecular Docking Predict the binding orientation and affinity of a small molecule (ligand) to a protein. nih.govSimulating how Rhynchophorol and its different enantiomers fit into the active site of its receptor to understand binding specificity. researchgate.netnih.gov
Molecular Dynamics (MD) Simulation Simulate the physical movements of atoms and molecules over time. nih.govAnalyzing the stability of the Rhynchophorol-receptor complex and observing the conformational changes that trigger the neural signal.
Quantum Chemistry (e.g., DFT) Calculate the electronic structure and properties of molecules. kallipos.grInvestigating the electronic properties of the Rhynchophorol molecule that are critical for its interaction with the receptor.
Virtual Screening Computationally screen large libraries of compounds for their potential to bind to a target. nih.govIdentifying new molecules that could act as more potent attractants or as blockers (antagonists) of the Rhynchophorol receptor.

Novel Bioanalytical and Imaging Techniques for Spatiotemporal Studies

Future research will demand more sophisticated methods to study Rhynchophorol in both space and time. Novel bioanalytical and imaging techniques are crucial for visualizing where the pheromone and its metabolites are located within the insect and how their concentrations change over time, as well as tracking their dispersal in the environment. news-medical.netnih.gov

Advanced mass spectrometry (MS) techniques, such as imaging MS, could be employed to map the distribution of Rhynchophorol and related metabolites directly on tissue sections of the weevil, for example, in the antennae, brain, or fat bodies. news-medical.net This would provide unprecedented spatial resolution of the pheromone's path from reception to degradation. Techniques like thermal desorption gas chromatography-mass spectrometry (TD-GC-MS) are already used to analyze volatile compounds from insects and can be further refined for real-time monitoring of pheromone release. researchgate.net

Furthermore, the development of fluorescent probes or antibodies specific to Rhynchophorol or its receptors could enable live-cell imaging and in-vivo tracking. This would allow researchers to visualize the dynamics of receptor activation and signaling within olfactory sensory neurons. On a larger scale, techniques like remote sensing or the deployment of dense sensor networks could monitor the spatiotemporal distribution of weevil populations in response to pheromone plumes in the field, providing valuable data for optimizing trap placement and management strategies. mdpi.com

TechniqueFocusApplication in Rhynchophorol Spatiotemporal Studies
Imaging Mass Spectrometry (e.g., MALDI-IMS) Spatial distribution of moleculesVisualizing the localization of Rhynchophorol and its metabolites in insect tissues (e.g., antennae, brain) without labeling. news-medical.net
Confocal/Fluorescence Microscopy High-resolution imaging of labeled moleculesTracking fluorescently-tagged Rhynchophorol analogs or antibodies to its receptors in real-time within living cells and neurons.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compoundsQuantifying the release rates of Rhynchophorol from controlled-release matrices and detecting its presence in environmental samples. researchgate.netresearchgate.net
Scanning Electrochemical Microscopy (SECM) High-resolution electrochemical imagingPotentially imaging the electrochemical activity at the surface of single olfactory neurons upon pheromone stimulation. news-medical.net
Acoustic Sensors / Remote Sensing Large-scale monitoringTracking weevil movement and population density in the field in response to pheromone traps to understand dispersal patterns. researchgate.net

Exploration of Rhynchophorol's Broader Bioactivity and Interactions beyond Target Pests

The ecological role of Rhynchophorol extends beyond a simple attractant for R. palmarum. Its bioactivity is part of a complex web of chemical communication involving other species and environmental factors. Future research must explore these broader interactions to fully understand its ecological impact and to refine its use in pest management.

Studies have already shown that commercial lures based on Rhynchophorol can attract other weevil species, such as Dynamis borassi, although with varying efficiency compared to other pheromones. researchgate.netcolab.ws Conversely, some pheromone components for other species can have a repellent effect on R. palmarum. researchgate.net This highlights the need to investigate the "chemical grammar" of the ecosystem, where minor components or different enantiomeric ratios can drastically alter the behavioral response of target and non-target insects.

A significant area of investigation is the interaction between Rhynchophorol and host plant volatiles. It is well-documented that the attractiveness of the pheromone is synergistically enhanced by compounds released from fermenting plant tissue, such as ethyl acetate (B1210297) and ethanol. researchgate.netcabidigitallibrary.org Understanding the precise nature of this synergy is crucial for developing more potent and selective lures. Furthermore, the environmental fate of Rhynchophorol, including its interaction with and degradation in soil and clay minerals, is an important but understudied area that impacts the longevity and efficacy of lures. researchgate.net Finally, the potential impact of Rhynchophorol-baited traps on beneficial or non-target organisms, such as pollinators or natural predators of the weevil, warrants careful investigation to ensure that management strategies are sustainable and ecologically sound. mdpi.com

Interacting ElementNature of InteractionResearch Implication
Other Weevil Species (e.g., Dynamis borassi) Cross-attractionInvestigating the specificity of Rhynchophorol and the potential for developing multi-species lures or understanding competitive interactions. researchgate.netcolab.ws
Host Plant Volatiles (e.g., Ethyl Acetate) SynergismIdentifying the optimal blend of pheromone and plant kairomones to maximize trap attractiveness and efficiency. researchgate.netcabidigitallibrary.org
Non-Target Arthropods Unintended attraction/repulsionAssessing the ecological footprint of mass trapping programs and designing more selective trapping systems. mdpi.com
Environmental Matrices (e.g., Clays, Soil) Adsorption and DegradationStudying the environmental persistence and release kinetics of Rhynchophorol to develop more effective controlled-release formulations. researchgate.netresearchgate.net
Natural Enemies (Predators/Parasitoids) Potential disruption of biocontrolEvaluating if pheromone traps inadvertently capture or deter beneficial insects that help control weevil populations. mdpi.com

Q & A

Q. What validated analytical methods are recommended for quantifying Rhynchophorol in controlled-release systems?

  • Methodology : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are validated for Rhynchophorol quantification. Internal standards (e.g., deuterated analogs) improve precision. For example, a study demonstrated baseline separation of Rhynchophorol at 7.15 min retention time using HPLC, with GC-MS confirming molecular ions at m/z 128 and 99 . Stability studies recommend storing samples at 4°C in inert matrices to minimize degradation.

Q. How does Rhynchophorol function ecologically in Rhynchophorus palmarum behavior?

  • Key Findings : Rhynchophorol is a male-produced aggregation pheromone critical for attracting conspecifics. Field trials show synergy with plant volatiles (e.g., ethyl acetate, 2-nonanone), enhancing trap efficiency by 40–60% in pest management programs. Electrophysiological data confirm that olfactory receptor neurons (ORNs) in R. palmarum antennae exhibit high specificity to Rhynchophorol, with thresholds as low as 10 pg .

Q. What is the economic rationale for optimizing Rhynchophorol release rates in field applications?

  • Experimental Design : A 60-day field study compared release rates (4.3–68.8 mg/day) using Eppendorf tubes with 1-mm perforations. Despite no difference in adult beetle capture, 4.3 mg/day was deemed optimal due to cost efficiency, reducing synthetic pheromone use by 50% without compromising efficacy .

Advanced Research Questions

Q. How can stereochemical synthesis resolve uncertainties in Rhynchophorol’s bioactivity?

  • Synthetic Approach : Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) enables stereoselective synthesis of (R)- and (S)-Rhynchophorol enantiomers. Two-step optical resolution and recrystallization achieved >98% enantiomeric excess (ee), confirming the natural (R)-configuration as bioactive .

Q. What methodological challenges arise when analyzing Rhynchophorol stability in inorganic matrices?

  • Stability Protocols : Accelerated stability testing under UV exposure and variable humidity (30–90% RH) revealed matrix-dependent degradation. Silica-based carriers prolong half-life (>90 days) compared to cellulose. Quantification requires periodic GC-MS validation to detect oxidation byproducts (e.g., 6-methyl-5-hepten-2-one) .

Q. How do plant volatiles modulate Rhynchophorol’s electrophysiological responses in R. palmarum?

  • Electrophysiology Techniques : Single-sensillum recordings identified ORNs responsive to Rhynchophorol and guaiacol (2-methoxyphenol). Synergistic ORNs exhibit dual activation (pheromone + volatile), while antagonistic neurons are inhibited by Rhynchophorol. This contrasts the "labeled-line" model, suggesting a combinatorial coding mechanism .

Q. How should researchers interpret contradictory data on Rhynchophorol release rates and pest capture efficiency?

  • Data Analysis : Despite identical capture rates across release rates (4.3–68.8 mg/day), cost-benefit analysis prioritizes lower rates. Contradictions arise from nonlinear dose-response relationships and environmental factors (e.g., wind speed, competing volatiles). Multivariate regression models are recommended to isolate variables .

Methodological Guidance

Q. What steps ensure reproducibility in synthesizing Rhynchophorol enantiomers?

  • Synthesis Protocol :

Prepare acetate derivatives of racemic Rhynchophorol.

Screen lipases for enantioselective hydrolysis (e.g., Pseudomonas cepacia lipase for (R)-enantiomer).

Purify via recrystallization in hexane/ethyl acetate.
Yield: 70–80% ee after two cycles .

Q. How to design a field study evaluating Rhynchophorol-plant volatile synergism?

  • Experimental Design :
  • Traps : Deploy 10–20 traps/ha with Rhynchophorol (4.3 mg/day) ± synthetic plant blends (e.g., 2-heptanone, ethyl propionate).
  • Controls : Use pheromone-free traps with volatiles.
  • Data Collection : Count captures weekly; analyze via ANOVA with Tukey’s post hoc test .

Q. What statistical methods address variability in pheromone stability studies?

  • Analysis Framework :
  • Use repeated-measures ANOVA to compare degradation across time points.
  • Apply Cox proportional hazards models for shelf-life prediction.
  • Report confidence intervals (95% CI) for half-life estimates .

Data Interpretation and Contradictions

Q. Why do some studies report no correlation between Rhynchophorol release rates and pest capture?

  • Critical Analysis : Saturation effects occur beyond threshold concentrations (e.g., >8.6 mg/day). Behavioral assays suggest R. palmarum exhibits density-dependent dispersal, reducing trap efficacy at high pheromone concentrations .

Q. How do conflicting reports on Rhynchophorol-ORN sensitivity inform sensory biology models?

  • Resolution : ORN sensitivity varies by sex (males > females) and physiological state (e.g., mating status). Standardize bioassays using lab-reared beetles under controlled humidity (70% RH) and circadian cycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.